molecular formula C12H12N2O2S B1291310 Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate CAS No. 730234-73-8

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate

Cat. No.: B1291310
CAS No.: 730234-73-8
M. Wt: 248.3 g/mol
InChI Key: LZHUXAJBTASELP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis Methods

  • The molecular structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, closely related to the compound , was determined, showcasing the importance of hydrogen-bonded interactions for the molecular assembly of thiazole derivatives (Lynch & Mcclenaghan, 2004).
  • A method for synthesizing Ethyl 2-bromothiazole-4-carboxylate from Ethyl 2-amino-thiazole-4-carboxylate was described, highlighting the compound's role as an intermediate in the production of thiazole derivatives with potential industrial and research applications (Zhou Zhuo-qiang, 2009).

Antimicrobial and Antiproliferative Potential

  • The synthesis and screening of new thiazole compounds for anticancer activity against breast cancer cells MCF7 were reported, indicating the potential of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivatives in therapeutic applications (Sonar et al., 2020).
  • Novel thiazole compounds containing ether structures were synthesized and exhibited certain fungicidal activities, further demonstrating the versatility of thiazole derivatives in developing new antimicrobial agents (Qiu Li-ga, 2015).

Corrosion Inhibition

  • Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate demonstrated efficacy as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media, highlighting its potential industrial applications in protecting metals against corrosion (Raviprabha & Bhat, 2019).

Antioxidant, Antimicrobial, and Antiviral Properties

  • A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates synthesized from thiosemicarbazones was evaluated for antimicrobial and antioxidant assays. The study revealed compounds with promising antioxidant agents, indicating the potential of thiazole derivatives in developing antioxidants and therapeutics against microbial infections (Haroon et al., 2021).

Future Directions

The future directions of research on Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate could involve further exploration of its derivatives, as they have shown increased activities toward Oct3/4 induction . Additionally, compounds having a hydroxyl group substituted on the benzene ring could be considered to act as antagonists against the target UDP-N-acetylmuramate/l-alanine ligase .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of bacterial enzymes. It interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . By binding to this enzyme, this compound disrupts the formation of peptidoglycan, leading to bacterial cell death . Additionally, this compound has shown potential interactions with various proteins involved in cellular signaling pathways, further highlighting its biochemical significance.

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . In bacterial cells, this compound disrupts cell wall synthesis, resulting in cell lysis and death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor by binding to the active site of UDP-N-acetylmuramate/L-alanine ligase, preventing the enzyme from catalyzing its reaction . This inhibition leads to the accumulation of peptidoglycan precursors, ultimately causing bacterial cell death . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under controlled conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its inhibitory effects on bacterial enzymes and continues to induce apoptosis in cancer cells . Prolonged exposure to the compound may lead to adaptive resistance in some bacterial strains .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and induces apoptosis in cancer cells without causing significant toxicity . Higher doses may result in adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. It interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, affecting the metabolic flux of peptidoglycan synthesis . This compound also influences the levels of various metabolites involved in cellular signaling and energy production . The presence of cofactors, such as adenosine triphosphate (ATP), is essential for the compound’s inhibitory activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in bacterial cell walls, where it exerts its inhibitory effects on enzyme activity . In mammalian cells, the compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The transport and distribution of this compound are influenced by its chemical properties, such as solubility and molecular weight .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. In bacterial cells, the compound localizes to the cell wall, where it inhibits peptidoglycan synthesis . In mammalian cells, this compound is found in the cytoplasm and nucleus, where it interacts with various biomolecules involved in gene expression and cellular signaling . Post-translational modifications, such as phosphorylation, may also influence the compound’s subcellular localization and activity .

Properties

IUPAC Name

ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHUXAJBTASELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619221
Record name Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730234-73-8
Record name Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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